Hydrazine, dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

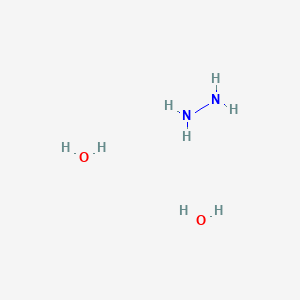

2D Structure

Properties

CAS No. |

54546-67-7 |

|---|---|

Molecular Formula |

H8N2O2 |

Molecular Weight |

68.076 g/mol |

IUPAC Name |

hydrazine;dihydrate |

InChI |

InChI=1S/H4N2.2H2O/c1-2;;/h1-2H2;2*1H2 |

InChI Key |

JHCKVPVXWBVGDI-UHFFFAOYSA-N |

SMILES |

NN.O.O |

Canonical SMILES |

NN.O.O |

Origin of Product |

United States |

Historical Trajectories of Research in Hydrazine and Its Hydrates

The journey of hydrazine (B178648) and its hydrates in the realm of scientific inquiry is a fascinating narrative of discovery and application. The name "hydrazine" was first coined by Emil Fischer in 1875. wikipedia.org However, it was Theodor Curtius who first successfully produced hydrazine sulfate (B86663) in 1887 by treating organic diazides with dilute sulfuric acid. wikipedia.org Despite his efforts, Curtius was unable to isolate pure hydrazine. wikipedia.org The pure anhydrous form of hydrazine was first prepared by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.org

Initially, hydrazine was of little more than academic interest due to the difficulty and cost of its production. hydrazine.com This changed dramatically during World War II with the focus on rocket propulsion. hydrazine.com German scientists developed hydrazine hydrate (B1144303), a mixture containing 64% N₂H₄ and 36% water, which was used as a component of the fuel for the Messerschmitt Me 163B rocket-powered fighter plane in 1944. hydrazine.com This application spurred further research into hydrazine as a propellant. hydrazine.com In the United States, Mathieson Chemical Corporation began a research program on hydrazine as early as 1939 and initiated pilot-plant production in 1948. hydrazine.com Engineering advancements in the original Raschig process, developed by Friedrich August Raschig in 1907, eventually led to a commercially viable method for producing anhydrous hydrazine from the hydrate. hydrazine.com

The post-war era saw an expansion of research into the applications of hydrazine and its hydrates beyond rocketry. Scientists began to explore its potential in a variety of chemical transformations, leading to its widespread use as a reducing agent and a building block in the synthesis of numerous compounds.

Foundational Principles of Hydrazine Dihydrate in Contemporary Chemical Research

Hydrazine (B178648) dihydrate's utility in modern chemical research is rooted in its distinct chemical properties. As a derivative of hydrazine, it exhibits strong reducing capabilities and nucleophilic character.

Reducibility: Hydrazine hydrate (B1144303) is a powerful reducing agent, a property that makes it invaluable in organic synthesis. eschemy.com It is capable of reducing a variety of functional groups. For instance, it is a key reagent in the Wolff-Kishner reduction, a reaction that deoxygenates aldehydes and ketones to their corresponding alkanes. commonorganicchemistry.com The byproducts of its reduction reactions are typically nitrogen gas and water, which are environmentally benign. wikipedia.org

Nucleophilicity: The two nitrogen atoms in the hydrazine molecule each possess a lone pair of electrons, making it a potent nucleophile. This property allows it to readily react with electrophilic centers, forming the basis for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. acs.org

The physical and chemical properties of hydrazine dihydrate are summarized in the table below:

| Property | Value |

| Molecular Formula | H₆N₂O |

| Molecular Weight | 50.06 g/mol |

| Appearance | Colorless, fuming liquid |

| Odor | Faint ammonia-like |

| Boiling Point | 119°C |

| Melting Point | -51.7°C |

| Density | 1.032 g/mL |

| Solubility | Miscible with water and alcohol; Insoluble in chloroform (B151607) and ether |

Data sourced from multiple references. manavchem.comatamanchemicals.com

Chemical Reactivity and Transformational Chemistry of Hydrazine Dihydrate

Role as a Potent Reducing Agent in Organic and Inorganic Synthesis

Hydrazine (B178648) dihydrate functions as a powerful reducing agent, readily donating electrons in chemical reactions. This characteristic makes it indispensable across a broad spectrum of synthetic applications. In organic synthesis, it is frequently utilized for the reduction of various functional groups. Notably, it efficiently reduces nitro compounds to amines, a transformation critical for the synthesis of pharmaceuticals and agrochemicals atamanchemicals.com. It also plays a role in the reduction of carbonyl groups, as exemplified by the Wolff-Kishner reduction, which converts ketones and aldehydes into methylene (B1212753) (CH₂) and methyl (CH₃) groups, respectively wikipedia.org.

In inorganic chemistry and materials science, hydrazine dihydrate serves as a reducing agent for metal ions, facilitating the synthesis of metal nanoparticles and the purification of precious metals within the mining industry atamanchemicals.com. Its capacity as an oxygen scavenger is also significant; it reacts with dissolved oxygen to yield nitrogen gas and water, a process employed in boiler water treatment and as a corrosion inhibitor in heating systems and power plants atamanchemicals.comwikipedia.orgontosight.aivedantu.com. This oxygen scavenging ability is attributed to its ideal combustion reaction: N₂H₄ + O₂ → N₂ + 2 H₂O wikipedia.org.

| Reaction Type | Substrate/Reactant | Product | Notes | Citation(s) |

| Reduction of Nitro Compounds | Aromatic/Aliphatic Nitro Compounds | Anilines/Amines | Often facilitated by catalysts like graphite. | atamanchemicals.com |

| Reduction of Carbonyls | Ketones, Aldehydes | Methylene (CH₂), Methyl (CH₃) groups | Key step in Wolff-Kishner reduction. | wikipedia.org |

| Reduction of Metal Ions | Various Metal Ions | Reduced Metal Species/Nanoparticles | Used in metal purification and materials synthesis. | atamanchemicals.com |

| Oxygen Scavenging | Dissolved Oxygen (O₂) in aqueous systems | Nitrogen (N₂), Water (H₂O) | Used in boilers, power plants for corrosion inhibition. | atamanchemicals.comwikipedia.orgontosight.aivedantu.com |

| Reduction of α,β-Epoxy Ketones | α,β-Epoxy Ketones | Allylic Alcohols | Central to the Wharton reaction. | wikipedia.org |

Reaction Kinetics and Thermodynamic Profiles of Hydrazine Dihydrate Mediated Reactions

The reaction kinetics and thermodynamic profiles of reactions involving hydrazine dihydrate are varied and depend on the specific transformation. For instance, the reaction between hydrazine dihydrate and 2-chlorobenzaldehyde (B119727) in ethanol (B145695) is characterized by mild exothermicity, with an observed adiabatic temperature increase from 20°C to 32°C during the addition phase orgsyn.org.

The neutralization of hydrazine dihydrate with acids proceeds exothermically, producing water and salts noaa.gov. Certain salts derived from the neutralization of oxidizing acids may exhibit explosive properties when dried noaa.gov. The decomposition of hydrazine dihydrate can also be influenced by temperature and acidic conditions eschemy.com. For example, dihydrazinium oxalate (B1200264), a salt formed from hydrazine dihydrate and oxalic acid, undergoes thermal transformation into monohydrazinium oxalate when the reaction is conducted above 25°C scielo.org.za. The ideal combustion of hydrazine in oxygen releases substantial energy, with a reported heat of combustion of 19.41 MJ/kg wikipedia.org.

Coordination Chemistry: Ligand Behavior and Complex Formation

Hydrazine dihydrate can function as a ligand, coordinating with various metal ions to form complex compounds. It exhibits basic properties, forming salts known as hydrazinium (B103819) salts upon reaction with acids wikipedia.orgsndb.in. These salts, such as those formed with oxalic acid, are well-characterized. For example, hydrazine dihydrate reacts with oxalic acid to produce dihydrazinium oxalate [(N₂H₅)₂C₂O₄] and monohydrazinium oxalate [N₂H₅∙HC₂O₄] scielo.org.za. The formation of these salts involves the protonation of the hydrazine molecule, resulting in hydrazinium cations.

Hydrazine dihydrate also forms complexes with metal chlorides. Its reaction with tin(II) chloride yields tin(II) dihydrazine chloride, which is known to decompose explosively upon heating atamanchemicals.com. The coordination of hydrazine to metal centers typically involves the lone pair of electrons on the nitrogen atoms, enabling it to act as a monodentate or bidentate ligand.

| Metal Ion/Acid | Reaction Product(s) | Notes | Citation(s) |

| Oxalic Acid | Dihydrazinium oxalate [(N₂H₅)₂C₂O₄] | Forms via reaction with hydrazine hydrate (B1144303) in appropriate mole ratios; thermal transformation to monohydrazinium oxalate above 25°C. | scielo.org.za |

| Oxalic Acid | Monohydrazinium oxalate [N₂H₅∙HC₂O₄] | Formed at temperatures above 25°C or via thermal transformation of dihydrazinium oxalate. | scielo.org.za |

| Tin(II) Chloride | Tin(II) dihydrazine chloride | Decomposes explosively when heated. | atamanchemicals.com |

| Acids | Hydrazinium salts ([N₂H₅]⁺ and [N₂H₆]²⁺ salts) | Forms salts with mineral and carboxylic acids; [N₂H₅]⁺ salts are more common. | wikipedia.orgscielo.org.za |

Derivatization Strategies: Synthesis of Hydrazone and Hydrazide Derivatives

Hydrazine dihydrate is a key reagent for synthesizing hydrazone and hydrazide derivatives, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The reaction of hydrazine dihydrate with aldehydes and ketones readily yields hydrazones. This reaction is commonly employed in organic chemistry for the derivatization and characterization of carbonyl compounds sndb.in. For instance, the synthesis of (E)-(2-Chlorobenzylidene)hydrazine involves the reaction of 2-chlorobenzaldehyde with hydrazine dihydrate in ethanol orgsyn.org.

The reaction of hydrazine dihydrate with carboxylic acids or their derivatives (such as esters or acid chlorides) leads to the formation of hydrazides. These hydrazide functionalities are present in various biologically active molecules, including pharmaceuticals like isoniazid, used in the treatment of tuberculosis britannica.com.

| Starting Material | Reagent | Product Type | Example Application/Note | Citation(s) |

| Aldehydes | Hydrazine Dihydrate | Hydrazones | Derivatization, characterization of carbonyls; pharmaceutical intermediates. | orgsyn.orgsndb.inbritannica.com |

| Ketones | Hydrazine Dihydrate | Hydrazones | Derivatization, characterization of carbonyls; pharmaceutical intermediates. | sndb.inbritannica.com |

| Carboxylic Acids/Deriv. | Hydrazine Dihydrate | Hydrazides | Pharmaceutical synthesis (e.g., isoniazid); chemical intermediates. | britannica.com |

Catalytic Applications of Hydrazine Dihydrate in Chemical Transformations

While primarily recognized as a stoichiometric reagent, hydrazine dihydrate also finds application in catalytic processes, either directly or as a precursor to catalytic species. In asymmetric synthesis, it has been utilized in conjunction with bifunctional squaramide catalysts. These catalysts, possessing hydrogen-bond donor capabilities, facilitate the asymmetric addition of hydrazine hydrate to dienones, leading to the formation of optically pure fused pyrazoline derivatives under mild conditions acs.org.

Furthermore, hydrazine dihydrate serves as a precursor for polymerization initiators chemcess.com and has been reported in the catalytic decomposition of hydrogen peroxide atamanchemicals.com. Its role as a precursor underscores its utility in generating catalytically active species for various chemical transformations.

Mechanism of Hydrazine Dihydrate in Wolff-Kishner Reduction and Related Deoxygenation Processes

Hydrazine dihydrate is a fundamental reagent in the Wolff-Kishner reduction, a critical reaction for converting carbonyl groups into methylene (CH₂) or methyl (CH₃) groups. The mechanism typically commences with the formation of a hydrazone intermediate through the reaction of the carbonyl compound with hydrazine dihydrate. This hydrazone subsequently undergoes tautomerization and elimination of nitrogen gas (N₂) under basic conditions, yielding the desired alkane. The driving force for this transformation is the formation of the highly stable dinitrogen molecule wikipedia.org.

A related transformation is the Wharton reaction, an extension of the Wolff-Kishner reduction, which reduces α,β-epoxy ketones to allylic alcohols. The mechanism initiates with the reaction of the epoxy ketone with hydrazine dihydrate to form a hydrazone. This intermediate then undergoes rearrangement and decomposition, expelling nitrogen gas to produce the allylic alcohol wikipedia.org. The Wharton reaction can occasionally result in the over-reduction of the allylic alcohol product to an aliphatic alcohol, possibly due to the oxidation of hydrazine to diimide under the reaction conditions wikipedia.org.

Compound List:

Hydrazine

Hydrazine dihydrate

2-Chlorobenzaldehyde

Ethanol

Tin(II) chloride

Oxalic acid

Dihydrazinium oxalate

Monohydrazinium oxalate

Isoniazid

Squaramide

Dienones

Fused pyrazoline derivatives

Hydrogen peroxide

Nitrogen gas

Water

Ammonia

Aniline

Nitrobenzene

Ketones

Aldehydes

α,β-Epoxy ketones

Allylic alcohols

Hydrazones

Hydrazides

Hydrazinium salts

Hydrazinium (+1) cation ([N₂H₅]⁺)

Hydrazinium (+2) cation ([N₂H₆]²⁺)

Diimide

Applications of Hydrazine Dihydrate in Materials Science and Advanced Technologies

Application in Graphene and 2D Material Synthesis and Modification

Hydrazine (B178648) dihydrate plays a crucial role as a reducing agent in the synthesis of graphene from graphene oxide (GO). instanano.comacs.org The chemical reduction of GO is a widely used method for large-scale graphene production. utexas.edu In this process, hydrazine hydrate (B1144303) effectively removes oxygen-containing functional groups from the GO structure, restoring the sp² carbon network and yielding reduced graphene oxide (rGO). instanano.comrsc.org The extent of reduction and the quality of the resulting rGO are influenced by factors such as the concentration of both graphene oxide and hydrazine hydrate, as well as the reaction temperature. instanano.com

Theoretical and experimental studies have investigated the interaction between hydrazine hydrate and graphene surfaces. Computational simulations show that hydrazine hydrate can be physically adsorbed onto the graphene surface, primarily through van der Waals forces. acs.org This interaction is a key step in the reduction process. The effectiveness of hydrazine in removing different oxygen functional groups varies; for instance, it readily reacts with carbonyl groups to form hydrazone complexes, while hydroxyl and carboxylic groups are less easily removed. rsc.org

Beyond graphene, hydrazine dihydrate is also utilized in the synthesis of other 2D materials. For example, it is a component in a chemical synthesis method for creating composites of sulfur and nitrogen-doped reduced graphene oxide (S@N-rGO), which are promising cathode materials for lithium-sulfur batteries. rsc.org In this one-pot synthesis, hydrazine hydrate acts as a doping agent, introducing nitrogen into the graphene structure while simultaneously facilitating the deposition of sulfur crystals. rsc.org

| Parameter | Influence on Graphene Synthesis | Reference |

| Concentration of Graphene Oxide | Higher initial concentrations can lead to incomplete reduction. | instanano.com |

| Concentration of Hydrazine Hydrate | Optimal quantities are necessary for efficient reduction of GO. | instanano.com |

| Temperature | Higher temperatures can accelerate the reaction and improve product quality. | instanano.com |

Role in Nanomaterial Synthesis and Functionalization

Hydrazine dihydrate's strong reducing properties make it a valuable reagent in the synthesis and functionalization of various nanomaterials. nih.gov It is commonly employed to reduce metal salts to their corresponding metal nanoparticles. researchgate.netorientjchem.org For instance, colloidal silver nanoparticles can be synthesized by the reduction of silver nitrate (B79036) with hydrazine hydrate. orientjchem.org

A notable application of hydrazine dihydrate is in the one-step synthesis of metal nanoparticle-functionalized porous membranes. researchgate.netnih.gov In this method, hydrazine serves a dual purpose: it acts as an activation reagent to form the porous membrane structure and simultaneously reduces metal salts in situ to form metal nanoparticles that become anchored onto the membrane. researchgate.netnih.gov This simplifies the fabrication process for multifunctional porous materials. researchgate.netnih.gov

Furthermore, studies have shown that hydrazine can do more than just reduce metal ions. In certain conditions, particularly when in excess, it can also coordinate with the metal ions and become integrated into the nanoparticle's lattice, leading to the formation of composite nanoparticles. nih.gov This complex behavior highlights the versatility of hydrazine in controlling the composition and structure of nanomaterials. nih.gov

Utilization in Polymer Science and Polymerization Initiation

Hydrazine and its derivatives have found significant applications in polymer science, primarily as blowing agents for creating polymer foams and as initiators for polymerization reactions. arkema.comhoochemtec.comwikipedia.org Azodicarbonamide, a common blowing agent, is produced from hydrazine. wikipedia.orgrsc.org When heated, it decomposes to release gases that form bubbles within a liquid polymer precursor, resulting in a lightweight, foamy plastic. rsc.org This process is used to manufacture a variety of products, including insulation panels and spandex. rsc.org

Hydrazine hydrate can also initiate the aqueous polymerization of certain monomers, such as methyl methacrylate. researchgate.net In the presence of oxygen and at an alkaline pH, hydrazine hydrate can form a redox system that generates N₂H₃ radicals. researchgate.net These radicals can then initiate the polymerization process. researchgate.net The kinetics of such reactions can be complex, influenced by the relative concentrations of the monomer and peroxide intermediates. researchgate.net

Additionally, hydrazine is a key component in the synthesis of poly(diacylhydrazine) polymers. mdpi.com These polymers can be synthesized through methods like the oxidative coupling polymerization of bishydrazide monomers. mdpi.com

| Application Area | Specific Use of Hydrazine Dihydrate | Reference |

| Polymer Foams | Precursor to blowing agents like azodicarbonamide. | wikipedia.orgrsc.org |

| Polymerization Initiation | Initiates aqueous polymerization of monomers like methyl methacrylate. | researchgate.net |

| Polymer Synthesis | Component in the synthesis of poly(diacylhydrazine). | mdpi.com |

Contributions to Energy Technologies: Fuel Cell Applications and Hydrogen Storage

Hydrazine dihydrate is a compound of significant interest in the field of energy technologies, particularly for fuel cells and hydrogen storage. eschemy.com

Fuel Cell Applications:

Direct hydrazine fuel cells (DHFCs) have been explored as an alternative to hydrogen fuel cells. wikipedia.orgresearchgate.net One of the primary advantages of using hydrazine is that it can produce a higher power output than a comparable hydrogen fuel cell without the need for expensive platinum catalysts. wikipedia.orggreencarcongress.com Instead, less expensive metals like cobalt and nickel can be used as electrode catalysts. greencarcongress.com Since hydrazine hydrate is a liquid at room temperature, it is easier to handle and store than gaseous hydrogen. wikipedia.orggreencarcongress.com In a DHFC, hydrazine breaks down to produce nitrogen and water, releasing energy in an exothermic reaction. rsc.org

Hydrogen Storage:

Hydrous hydrazine is considered a promising hydrogen carrier due to its high hydrogen content (8.0 wt%). purdue.edumdpi.com It is a stable liquid at ambient temperatures, making it convenient for storage and transportation. purdue.edu Hydrogen can be generated from the catalytic decomposition of hydrazine, a process that ideally produces only nitrogen gas as a byproduct. purdue.eduatomfair.com The development of active and selective catalysts is crucial to ensure the complete decomposition of hydrazine to hydrogen and nitrogen, while suppressing the formation of ammonia. purdue.edu

| Energy Technology | Role of Hydrazine Dihydrate | Key Advantages | Reference |

| Fuel Cells | Direct fuel source in Direct Hydrazine Fuel Cells (DHFCs). | Higher power output, no need for platinum catalysts, liquid fuel is easy to handle. | wikipedia.orgresearchgate.netgreencarcongress.com |

| Hydrogen Storage | Promising hydrogen carrier with high hydrogen content. | High hydrogen content (8.0 wt%), liquid at room temperature, convenient for storage and transport. | purdue.edumdpi.com |

Propellant Chemistry and Energetic Materials Research

Hydrazine and its derivatives are well-established as high-energy propellants in the aerospace and military sectors. eschemy.comhydrazine.comresearchgate.net Anhydrous hydrazine or concentrated solutions are used as a monopropellant or as a component of bipropellant systems for rockets, satellites, and spacecraft. wikipedia.orgrsc.orghydrazine.com As a monopropellant, hydrazine is passed over a catalyst, causing it to decompose exothermically into ammonia, nitrogen, and hydrogen gases. rsc.org The rapid expansion of these hot gases through a nozzle generates thrust. rsc.org

In bipropellant systems, hydrazine or its derivatives, such as monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH), are used as the fuel, typically with an oxidizer like dinitrogen tetroxide. wikipedia.orgrsc.org This combination is hypergolic, meaning it ignites spontaneously on contact, eliminating the need for an ignition system. rsc.org

Advanced Analytical and Spectroscopic Characterization Techniques for Hydrazine Dihydrate Systems

Spectroscopic Methodologies for Structural and Purity Analysis

Spectroscopic methods are fundamental for identifying hydrazine (B178648) dihydrate and verifying its purity by examining its unique vibrational, electronic, and nuclear magnetic resonance (NMR) signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for confirming the molecular structure and detecting impurities. The proton NMR spectrum of hydrazine dihydrate typically exhibits signals corresponding to the amine protons (NH₂) and potentially those from water molecules. In some studies, the NH₂ protons of hydrazine derivatives have been observed as broad singlets in the range of 3.10-5.10 ppm scispace.com. While specific high-resolution NMR data for pure hydrazine dihydrate are less commonly reported in general literature compared to its derivatives or reaction products, NMR is routinely used to confirm the structural integrity of compounds synthesized using hydrazine dihydrate as a reagent lgcstandards.comscholarsresearchlibrary.com. For adducts or derivatives, detailed ¹H and ¹³C NMR assignments provide definitive structural confirmation, aiding in the identification of any unintended byproducts or starting materials rsc.orgekb.egmdpi.com.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing complementary vibrational information, particularly useful for studying aqueous solutions and solid-state samples. The NH₂ stretching vibrations of hydrazine hydrate (B1144303) are prominent in Raman spectra, typically observed around 3300 cm⁻¹ acs.org. Other characteristic Raman peaks can be attributed to various internal vibrational modes, including symmetric and antisymmetric stretching and bending modes of the NH₂ groups, as well as librational modes rsc.orgacs.orgresearchgate.net. Raman spectroscopy has also been employed to study the interaction of hydrazine hydrate with surfaces, such as graphene, by observing shifts in vibrational modes upon adsorption acs.orgnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis and studying electronic transitions. Hydrazine itself exhibits characteristic absorption peaks in the UV-Vis spectrum, often reported around 1050 nm for hydrazine hydrate solutions rsc.org. A common application involves the derivatization of hydrazine with reagents like p-dimethylaminobenzaldehyde, which forms a yellow-colored quinoid compound. This derivative exhibits a distinct absorbance maximum, typically around 458 nm, allowing for sensitive and quantitative determination of hydrazine concentration in various matrices scholarsresearchlibrary.commt.com. UV-Vis spectroscopy is also utilized to monitor reactions involving hydrazine dihydrate, such as the reduction of metal ions or the formation of complexes, by observing changes in absorption bands orientjchem.orgderpharmachemica.commoca.net.ua.

Theoretical and Computational Investigations of Hydrazine Dihydrate

Quantum Chemical Studies: Electronic Structure and Bonding Analysis (e.g., DFT, HOMO/LUMO, MEP)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of hydrazine (B178648) and its derivatives. These computational methods provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. For hydrazine, DFT calculations have indicated a relatively large HOMO-LUMO energy difference of 7.54 eV, which points to its high kinetic stability, despite its positive heat of formation. scialert.net The lower the HOMO-LUMO energy gap of a molecule, the higher its chemical reactivity, biological activity, and polarizability. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It illustrates the charge distribution within a molecule and helps in identifying sites susceptible to electrophilic and nucleophilic attack. as-proceeding.com In the MEP map of hydrazine, negatively charged regions, typically shown in red, indicate areas with a higher electron density and are prone to electrophilic attack. scialert.netresearchgate.net Conversely, positively charged regions, often depicted in blue, are electron-deficient and susceptible to nucleophilic attack. as-proceeding.com Studies on hydrazine and its derivatives show a concentration of negative charge, suggesting a propensity for electrophilic attack. scialert.net

Natural Bond Orbital (NBO) analysis is also employed to understand the bonding within hydrazine derivatives, providing detailed information about electron delocalization and intramolecular interactions. acs.org These computational tools collectively offer a comprehensive picture of the electronic properties governing the behavior of hydrazine dihydrate.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving hydrazine, providing insights that are often difficult to obtain through experimental studies alone. nih.gov These models are crucial for understanding reaction kinetics, identifying plausible intermediates, and determining the thermochemistry of reactions. nih.govmdpi.com

Quantum chemical calculations are frequently used to explore reaction pathways and to locate and characterize transition states. mdpi.comresearchgate.net For instance, the oxidation of hydrazine by iodine has been studied using DFT at the B3LYP/6311+G** level of computation, revealing multiple possible reaction routes. researchgate.net Such studies analyze the energetics of reactants, intermediates, transition states, and products to determine the most favorable reaction pathways. researchgate.net

The decomposition of hydrazine is another area where computational modeling has been extensively applied. Detailed chemical kinetic mechanisms for gas-phase hydrazine decomposition have been developed and refined over time. nasa.gov These mechanisms, which can include dozens of elementary reactions and species, are essential for simulating complex processes like explosions and combustion in rocket propulsion systems. mdpi.comnasa.gov For example, a gas-phase chemical reaction mechanism for N₂H₄/NTO containing 64 species and 22 chemical reactions was developed to improve the simulation of fuel film cooling behavior and combustion chamber wall temperature prediction. mdpi.com

Furthermore, computational studies have shed light on the initial steps of hypergolic ignition in liquid hydrazine/nitrogen tetroxide mixtures, showing that the energy barrier for the reaction is much lower than in the gas phase. mdpi.com The mechanisms of hydrazine decomposition on catalytic surfaces, such as Ir(111), have also been investigated using DFT, identifying pathways that preferentially start with N-N bond scission. rsc.org These computational approaches provide a molecular-level understanding of the reaction dynamics.

Molecular Dynamics Simulations of Hydrazine Dihydrate in Solvents and Interfaces

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a window into processes such as solvation and interactions at interfaces. For hydrazine dihydrate, MD simulations are particularly useful for understanding the hydration structure and diffusion properties in aqueous solutions.

Simulations of hydrazine in water have been performed under various conditions, from ambient to supercritical. researchgate.net At ambient conditions, it has been shown that a hydrazine molecule is hydrated by approximately 24 water molecules, with about 1.6 hydrogen bonds being donated to each nitrogen atom. researchgate.net This hydration number is observed to decrease with increasing temperature along the liquid-vapor coexistence curve and increase with system density in the supercritical region. researchgate.net

These simulations also provide insights into the structure of the hydration shell. At low-density supercritical conditions (e.g., 873 K and 0.1 g cm⁻³), the distinct hydration structure of hydrazine diminishes, with it being surrounded by only about two water molecules. researchgate.net

The diffusion coefficients of hydrazine in subcritical water, as determined by MD simulations, are in good agreement with predictions from the Stokes-Einstein and Wilke-Chang equations. researchgate.net In the supercritical region, the diffusion coefficients show a closer correlation with the Dymond equation. researchgate.net

MD simulations are also employed to investigate the impact of hydrazine on the properties of water in specific environments, such as in pressurized water reactors. researchgate.net These simulations can reveal how the presence of hydrazine molecules affects the mean square displacement and the microstructure of the water, as analyzed through radial distribution functions. researchgate.net Such studies are crucial for understanding the behavior of hydrazine in various industrial and technological applications.

Prediction of Novel Hydrazine Dihydrate Derivatives and Their Properties

Computational chemistry plays a significant role in the design and prediction of properties for novel hydrazine derivatives, accelerating the discovery of new compounds with desired functionalities. By using theoretical methods, researchers can screen potential derivatives and predict their properties before engaging in potentially costly and time-consuming synthesis.

One area of focus is the development of new therapeutic agents. Virtual screening and molecular dynamics simulations have been used to identify novel hydrazine derivatives as selective inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV), which is relevant in the treatment of diabetes. nih.gov These computational approaches can predict the binding modes and stability of the derivatives within the enzyme's active site. nih.gov

The electronic properties of new hydrazine derivatives are also a subject of computational prediction. imist.ma DFT calculations are used to assess how different substituents on the hydrazine core affect the molecule's electronic structure, stability, and reactivity. imist.maimist.ma These predictions are valuable for designing new materials for applications in organic electronics and photovoltaics. imist.maimist.ma

Furthermore, computational models are being developed to predict the toxicity of hydrazine compounds. researchgate.net By establishing a quantitative structure-activity relationship (QSAR), these models can estimate the lethal dose (LD50) of new derivatives based on their molecular descriptors, which are obtained from quantum chemical calculations. researchgate.net This aids in the early-stage assessment of the potential hazards of newly designed compounds. The synthesis of novel hydrazide derivatives with potential biological activities, such as antimicrobial and anticancer properties, is also guided by computational studies. iscientific.orgmdpi.commdpi.com

Environmental Fate and Remediation Strategies for Hydrazine Dihydrate

Environmental Pathways and Degradation Mechanisms in Aquatic and Terrestrial Systems

Once released into the environment, hydrazine (B178648) dihydrate exhibits distinct pathways and degradation patterns in water and soil. Its fate is largely governed by its chemical properties and the surrounding environmental conditions. Hydrazine is highly soluble in water and has a low octanol/water partition coefficient (log Kow of ~-2), which indicates it is unlikely to bioaccumulate in organisms. canada.cawho.int

In aquatic systems, the degradation rate of hydrazine is highly variable and depends on a range of water quality parameters. who.int Factors influencing its persistence include pH, temperature, dissolved oxygen concentration, water hardness, alkalinity, and the presence of metal ions and organic matter. who.intcdc.gov Oxidation and biodegradation are the primary mechanisms for its removal from water. cdc.gov Degradation can range from 7% to nearly 100% over a four-day period depending on the specific water conditions. canada.ca For instance, studies have shown that while hydrazine fuels are relatively stable in distilled water, their decomposition is faster in pond and seawater, with half-lives of 10-14 days, though these figures are considered conservative "worst-case" scenarios that minimize biological and phase-transfer losses. dtic.mil The presence of certain metal ions, particularly copper, can significantly accelerate aqueous degradation, especially in the presence of oxygen. osti.gov

In terrestrial systems, hydrazine's high vapor pressure suggests it could volatilize from dry soil surfaces. canada.ca However, from moist soil, volatilization is not considered a significant fate process. canada.ca It is readily degraded by microorganisms in soil. canada.ca The degradation process and the products formed are dependent on variables such as the presence of metal ions, temperature, and the amount of dissolved oxygen. osti.gov

If released into the air, hydrazine is expected to degrade rapidly, primarily through reactions with hydroxyl radicals and ozone, with estimated half-lives of less than two days. canada.ca

Table 1: Factors Influencing Hydrazine Degradation in Environmental Systems

| Factor | Influence on Degradation | Environmental System | Reference |

|---|---|---|---|

| Dissolved Oxygen | Increases degradation rate through oxidation. | Aquatic, Terrestrial | cdc.gov |

| Metal Ions (e.g., Copper) | Catalyzes and accelerates degradation. | Aquatic, Terrestrial | osti.gov |

| pH | Affects the rate of chemical reactions. | Aquatic, Terrestrial | cdc.gov |

| Temperature | Higher temperatures generally increase degradation rates. | Aquatic, Terrestrial | cdc.govosti.gov |

| Organic Matter | Influences degradation pathways and rates. | Aquatic, Terrestrial | cdc.gov |

| Microorganisms | Biodegradation is a primary removal mechanism. | Aquatic, Terrestrial | canada.cacdc.gov |

Advanced Oxidation Processes for Hydrazine Dihydrate Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater. wikipedia.org These processes rely on the in-situ generation of highly reactive species, most commonly hydroxyl radicals (•OH), to oxidize contaminants. wikipedia.org AOPs are effective in breaking down persistent compounds into smaller, less harmful molecules. wikipedia.org Common AOPs include processes utilizing ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light. wikipedia.org

The application of AOPs for hydrazine dihydrate removal is a promising remediation strategy. Given that oxidation is a primary natural degradation pathway for hydrazine, enhancing this process through AOPs can lead to rapid and efficient removal from contaminated water. cdc.gov

Ozonation: Ozone is a powerful oxidant that can directly react with hydrazine. The process can be further enhanced by combining it with UV light or hydrogen peroxide to generate a higher yield of hydroxyl radicals.

Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide in the presence of iron salts (typically Fe²⁺) to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals, which then oxidize the target contaminant.

Chlorine Oxidation: While not always classified as a traditional AOP, oxidation using agents like sodium hypochlorite (NaClO) is used to treat hydrazine-containing wastewater. This method is effective in removing hydrazine and reducing the associated Chemical Oxygen Demand (COD). theseus.fi

These technologies can reduce contaminant concentrations significantly, often converting them into inorganic molecules like water and nitrogen gas. wikipedia.org

Table 2: Overview of Advanced Oxidation Processes for Hydrazine Removal

| AOP Method | Primary Oxidant(s) | Key Reactive Species | Description |

|---|---|---|---|

| Ozonation | Ozone (O₃) | Ozone, Hydroxyl Radicals (•OH) | Involves bubbling ozone gas through contaminated water to oxidize hydrazine. |

| UV/H₂O₂ | UV Light, Hydrogen Peroxide (H₂O₂) | Hydroxyl Radicals (•OH) | Uses UV light to break down H₂O₂ into highly reactive •OH radicals. |

| Fenton Process | Hydrogen Peroxide (H₂O₂), Iron (II) ions | Hydroxyl Radicals (•OH) | A reaction between H₂O₂ and Fe²⁺ generates •OH radicals for oxidation. |

| Chlorine Oxidation | Sodium Hypochlorite (NaClO) | Free Chlorine | A chemical oxidation method used in wastewater treatment to break down hydrazine. theseus.fi |

Biological Remediation Approaches and Biotransformation Studies

Biological remediation utilizes microorganisms to break down environmental pollutants. Hydrazine can be biodegraded by various microorganisms, which can use it as a source of nitrogen. nih.gov However, at high concentrations, hydrazine can be toxic to these same microorganisms. who.intcdc.gov

Several bacterial species have shown the ability to degrade hydrazine. For example, Pseudomonas spp. can utilize hydrazine as a nitrogen source, while the ammonia-oxidizing proteobacterium Nitrosomonas can tolerate and degrade hydrazine, primarily converting it to nitrogen gas (N₂). nih.gov The use of extremophilic bacteria, which thrive in harsh conditions, is also being explored for the bioremediation of hazardous compounds like hydrazine. nih.gov Consortia of microorganisms, such as combinations of microalgae (Chlorella vulgaris) and bacteria (Bacillus), are being investigated for their synergistic potential in degrading hydrazine. nih.gov

Biotransformation studies examine the metabolic pathways by which organisms alter chemical substances. In mammals and other organisms, hydrazine and its derivatives undergo metabolic activation through various enzymatic and non-enzymatic pathways. nih.govsemanticscholar.org Key enzymes involved in this biotransformation include cytochrome P450, monoamine oxidase, and various peroxidases. nih.gov This metabolism often leads to the formation of reactive free radical species, which are central to the compound's biological effects. nih.govresearchgate.net The metabolic process can involve acetylation, where hydrazine is converted to mono- and diacetylated derivatives. researchgate.net The formation of reactive intermediates like diimide is also a proposed step in its bioactivation, consistent with the evolution of nitrogen gas observed in metabolic studies. researchgate.net

Analytical Methods for Environmental Monitoring of Hydrazine Dihydrate

Accurate and sensitive analytical methods are essential for monitoring hydrazine in environmental samples like air, water, and soil to assess contamination levels and ensure the effectiveness of remediation efforts. cdc.gov Due to hydrazine's reactivity and tendency to autoxidize, sample preparation, such as rapid derivatization, is often crucial for accurate analysis. cdc.gov

A variety of analytical techniques are employed for the detection and quantification of hydrazine:

Spectrophotometry/Colorimetry: This is a common and effective method for detecting hydrazine at low concentrations. mdpi.com It typically involves reacting hydrazine with a specific reagent, such as p-dimethylaminobenzaldehyde or vanillin, to produce a colored complex. mdpi.comdtic.mil The intensity of the color, measured by a spectrophotometer at a specific wavelength (e.g., 455 nm), is proportional to the hydrazine concentration. mdpi.com

Chromatography: Chromatographic methods separate complex mixtures, allowing for the identification and quantification of individual compounds. cdc.gov

Gas Chromatography (GC): Used for analyzing hydrazine, often after derivatization. Various detectors can be employed, including the nitrogen-phosphorus detector (NPD), flame ionization detector (FID), and mass spectrometer (MS) for unequivocal identification. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique. cdc.gov An electrochemical detector (ED) can be used for sensitive detection. cdc.gov Derivatization with reagents like benzaldehyde is often performed before analysis. osha.gov

Ion Chromatography: This method has also been utilized for the analysis of hydrazine degradation. dtic.mil

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is used for determining trace levels of hydrazine in samples like drinking water. nih.gov The method involves derivatization, for example with naphthalene-2,3-dicarboxaldehyde (NDA), followed by analysis, allowing for very low detection limits (in the ng/L range). nih.gov

Table 3: Common Analytical Methods for Hydrazine Monitoring

| Analytical Method | Principle | Typical Reagent/Detector | Sample Matrix | Reference |

|---|---|---|---|---|

| Spectrophotometry | Colorimetric reaction forms a light-absorbing complex. | p-dimethylaminobenzaldehyde | Water, Air, Soil, Urine | cdc.govmdpi.com |

| Gas Chromatography (GC) | Separation of volatile compounds. | Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) | Air, Biological Samples | cdc.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase. | Electrochemical Detector (ED), UV Detector | Water, Biological Samples | cdc.govosha.gov |

| LC-MS/MS | High-sensitivity separation and mass-based detection. | Naphthalene-2,3-dicarboxaldehyde (derivatizing agent) | Drinking Water | nih.gov |

Emerging Research Frontiers and Future Prospects in Hydrazine Dihydrate Chemistry

Integration with Sustainable Chemical Processes

The chemical industry is increasingly driven by the principles of green chemistry, aiming to reduce environmental impact and enhance process sustainability. Hydrazine (B178648) dihydrate, despite its inherent reactivity, is being integrated into processes that contribute to sustainability goals, primarily through the synthesis of materials used in environmental remediation and renewable energy.

Research highlights its role as a reducing agent in the synthesis of nanomaterials with environmental applications. For instance, copper nanoparticles (CuNPs) synthesized using hydrazine dihydrate, alongside greener reducing agents like ascorbic acid, are investigated for their antifungal properties, contributing to sustainable agriculture by potentially reducing the need for synthetic pesticides researchgate.netacademie-sciences.fr. Furthermore, hydrazine dihydrate is employed in the preparation of composite materials, such as Cu₂O-ZnO/cellulose, which serve as photocatalysts for the degradation of organic pollutants in wastewater. These composites demonstrate good recyclability, a key aspect of sustainable chemical processes mdpi.comresearchgate.net. The synthesis of polyaniline via reduction with hydrazine dihydrate also finds application in generating active oxygen, which can be utilized for sterilization purposes, aligning with environmentally conscious industrial practices google.com.

Table 1: Hydrazine Dihydrate in Sustainable Material Synthesis

| Material Synthesized | Precursor Role of Hydrazine Dihydrate | Application Area | Key Performance Metric/Finding |

| Copper Nanoparticles (CuNPs) | Reducing Agent | Antifungal Agent (Agriculture) | Complete inhibition of Phytophthora capsici at 7.5 ppm academie-sciences.fr |

| Cu₂O-ZnO/Cellulose Composite | Reducing Agent | Photocatalytic Degradation (Wastewater) | Degradation rate constant for Methyl Orange: 0.0325 min⁻¹ mdpi.com |

| Polyaniline (reduced form) | Reducing Agent | Active Oxygen Generation (Sterilization) | Used in sterilization processes google.com |

| Quinoxaline Derivatives | Reagent in Synthesis | Heterocyclic Chemistry | Methodology described as environmentally friendly due to water-based work-up um.edu.my |

Development of Novel Hydrazine Dihydrate-Based Catalytic Systems

Hydrazine dihydrate serves as a crucial reducing agent in the development of novel catalytic systems, particularly in the synthesis of metal nanoparticles and composite materials that exhibit catalytic activity. Its ability to reduce metal ions to their zero-valent state is fundamental to creating these catalytic precursors.

Research has extensively utilized hydrazine dihydrate for the synthesis of copper nanoparticles (CuNPs). These CuNPs have demonstrated catalytic activity in various organic transformations, including aryl homocoupling reactions (achieving up to 90% biphenyl (B1667301) yield) and the conversion of CO₂ to methanol (B129727) (reaching up to 80% conversion) researchgate.net. The synthesis of Cu₂O-ZnO/cellulose composites, where hydrazine dihydrate acts as the reducing agent for copper ions, has yielded materials with enhanced photocatalytic capabilities for pollutant degradation. These composites show superior performance compared to their individual components, with phenol (B47542) degradation reaching 100% within 80 minutes mdpi.comresearchgate.net. Beyond copper, hydrazine dihydrate is also employed in the synthesis of other nanomaterials, such as silver telluride nanoparticles, which hold potential for catalytic applications, although their primary focus is in biomedical imaging nih.gov. The development of modified polyaniline structures using hydrazine dihydrate also points towards new catalytic or electrochemical applications google.com.

Table 2: Hydrazine Dihydrate in Novel Catalytic Systems

| Catalyst System | Reaction Catalyzed | Hydrazine Dihydrate's Role | Reported Performance |

| CuNPs (synthesized using HDH) | Aryl homocoupling | Reducing Agent | Max biphenyl yield: 90% researchgate.net |

| CuNPs (synthesized using HDH) | CO₂ to CH₃OH conversion | Reducing Agent | Max conversion: 80% researchgate.net |

| Cu₂O-ZnO/Cellulose Composite | Phenol Degradation (Photocatalysis) | Reducing Agent | 100% degradation within 80 min mdpi.com |

| Cu₂O-ZnO/Cellulose Composite | Methyl Orange Degradation (Photocatalysis) | Reducing Agent | Degradation rate constant: 0.0325 min⁻¹ mdpi.com |

| Nanocrystalline Copper (via SMAD) | Hydrogenation of CO₂ to CH₃OH | Reducing Agent | Max conversion of 80% for Cu*/pentane/NC-ZnO sample researchgate.net |

Advanced Applications in Interdisciplinary Sciences

Hydrazine dihydrate's role as a versatile reducing agent makes it instrumental in synthesizing a wide array of nanomaterials and complex molecules with applications spanning multiple scientific disciplines.

In nanotechnology , it is a key reagent for producing metal nanoparticles, particularly copper nanoparticles (CuNPs). These CuNPs are explored for their catalytic, antimicrobial, and electronic properties researchgate.netacademie-sciences.fralibaba.comresearchgate.netorientjchem.orgdntb.gov.ua. The synthesis of Cu₂O-ZnO/cellulose composites using hydrazine dihydrate has opened avenues in environmental science for advanced photocatalytic water treatment mdpi.comresearchgate.net. In biomedical imaging , hydrazine dihydrate is used to synthesize silver telluride nanoparticles (Ag₂Te NPs) with core sizes of approximately 8 ± 2 nm, which serve as biocompatible X-ray contrast agents for cancer screening nih.gov. The pharmaceutical industry also leverages hydrazine dihydrate in the synthesis of complex molecules, such as phosphorus-containing active compounds, contributing to drug discovery and development google.com. Research into silicone complexes also notes hydrazine dihydrate's role in optimizing material properties for various applications whiterose.ac.uk.

Table 3: Hydrazine Dihydrate in Interdisciplinary Applications

| Scientific Field | Application Area | Hydrazine Dihydrate's Role | Key Material/Finding |

| Nanotechnology | Synthesis of Metal Nanoparticles | Reducing Agent | CuNPs (catalysis, antimicrobial), Ag₂Te NPs (imaging) researchgate.netacademie-sciences.frnih.govalibaba.comresearchgate.netorientjchem.orgdntb.gov.ua |

| Environmental Science | Photocatalysis (Water Treatment) | Reducing Agent | Cu₂O-ZnO/Cellulose composites for pollutant degradation mdpi.comresearchgate.net |

| Biomedical Imaging | X-ray Contrast Agents | Reducing Agent | Ag₂Te NPs (core size 8 ± 2 nm) nih.gov |

| Pharmaceutical Science | Synthesis of Active Compounds | Reagent in Synthesis | Phosphorus-containing actives google.com |

| Materials Science | Polymer Grafting & Modification | Reducing/Deprotecting Agent | Polyaniline, PAMS grafts google.comtu-dresden.detum.de |

| Catalysis | Heterogeneous & Photocatalysis | Precursor / Reducing Agent | Cu-based catalysts, Cu₂O-ZnO composites researchgate.netmdpi.comresearchgate.net |

Challenges and Opportunities in Hydrazine Dihydrate Research

Despite its utility, research involving hydrazine dihydrate faces both challenges and presents significant opportunities for future advancements.

Challenges: A primary concern is the inherent toxicity and potential environmental impact associated with hydrazine compounds researchgate.netacademie-sciences.fr. While hydrazine dihydrate is more stable and easier to handle than anhydrous hydrazine, its reactive nature necessitates careful handling and process control. The drive towards truly green chemistry prompts research into finding less hazardous alternatives or developing more contained and efficient synthetic routes that minimize exposure and waste. Furthermore, the stability and oxidation of metal nanoparticles synthesized using hydrazine dihydrate, particularly copper nanoparticles, remain an area requiring robust solutions, often involving advanced capping agents academie-sciences.frresearchgate.netresearchgate.net.

Opportunities: The research landscape offers substantial opportunities for hydrazine dihydrate. There is a continuous drive to develop greener and more efficient synthesis methodologies , either by optimizing existing processes to reduce reliance on hazardous reagents or by integrating hydrazine dihydrate into closed-loop systems. The development of novel catalytic systems based on hydrazine dihydrate-derived nanomaterials is a key area, focusing on enhancing activity, selectivity, and durability for applications ranging from energy conversion (e.g., CO₂ reduction) to environmental remediation. Exploring its role in the synthesis of advanced materials for energy storage, sensors, and targeted drug delivery also represents a significant opportunity. A deeper understanding of the reaction mechanisms involving hydrazine dihydrate can lead to more precise control over material properties and improved performance in catalytic and interdisciplinary applications.

Q & A

Q. What are the optimal methods for synthesizing hydrazine dihydrate derivatives, and how do reaction conditions influence product purity?

Hydrazine dihydrate reacts with oxalic acid or ammonium oxalate to form hydrazinium hydrogen oxalate (N₂H₅HC₂O₄) or dihydrazinium oxalate [(N₂H₅)₂C₂O₄], respectively. For example:

- Hydrazinium hydrogen oxalate : Mix hot aqueous solutions of hydrazine dihydrate and oxalic acid dihydrate (molar ratio 2:2), followed by recrystallization from water .

- Dihydrazinium oxalate : React hydrazine dihydrate with ammonium oxalate (molar ratio 2:1) under ambient conditions . Product purity depends on stoichiometric precision, drying agents (e.g., desiccators), and recrystallization solvents.

Q. How can researchers characterize the thermal stability and decomposition pathways of hydrazine dihydrate in synthetic applications?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for studying decomposition. Hydrazine dihydrate decomposes exothermically (ΔH ≈ -622 kJ/mol) to produce N₂, H₂O, and NH₃ . In catalytic systems, decomposition pathways vary:

Q. What are the key physical properties of hydrazine dihydrate relevant to experimental design?

- Melting point : -57°C .

- Boiling point : 120.1°C (under lit. conditions) .

- Density : 1.03 g/mL at 20°C . These properties dictate storage conditions (e.g., refrigeration to prevent volatilization) and solvent compatibility (e.g., methanol as a common degassed solvent for air-sensitive reactions) .

Advanced Research Questions

Q. How can catalytic systems be optimized for selective H₂ production from hydrazine dihydrate decomposition?

Nickel- or iridium-based catalysts (e.g., Ni-Ir/CeO₂) enhance H₂ selectivity by promoting the hydrazine dehydrogenation pathway (3N₂H₄ → 4NH₃ + N₂ + H₂) over competing side reactions. Key factors:

- Metal loading : Higher Ir content suppresses NH₃ formation .

- Support material : CeO₂ improves dispersion and redox activity .

- Solvent effects : Aqueous media stabilize intermediates, while vapor-phase reactions minimize solvent interference . Kinetic studies using gas chromatography (GC) or mass spectrometry (MS) are essential for quantifying H₂ yield .

Q. What computational methods elucidate reaction mechanisms in hydrazine dihydrate-mediated reductions?

Density functional theory (DFT) simulations (e.g., M05-2X/6-31G(d)) model hydrazine’s role in graphene oxide (GO) reduction. Hydrazine de-epoxidizes GO by attacking epoxide groups, while thermal treatment removes hydroxyl/carbonyl groups. Edge-bound oxygen functionalities exhibit higher activation barriers than interior sites . For norbornene metathesis, bicyclic hydrazine catalysts (e.g., [2.2.2]-hydrazine) lower cycloreversion barriers by 15–20 kJ/mol compared to [2.2.1] analogs .

Q. How do hydrazine dihydrate derivatives enhance photocatalytic or fuel cell performance?

- Photocatalysis : Hydrazine dihydrate regulates phase transitions in MoSe₂/CdS-CdSe composites. Adjusting hydrazine concentration during hydrothermal synthesis controls MoSe₂ crystallinity, optimizing H₂ evolution rates (up to 2.5× improvement) .

- Fuel cells : Hydrazine dihydrate acts as a proton donor in ceramic fuel cells. Doping with carbon-supported carbides (e.g., WC/C) improves anode kinetics by lowering charge-transfer resistance .

Q. What strategies mitigate hydrazine dihydrate’s carcinogenic risks in laboratory settings?

- Engineering controls : Use fume hoods and closed systems (e.g., degassed methanol under N₂) to limit vapor exposure .

- Personal protective equipment (PPE) : Nitrile gloves and respirators compliant with OSHA standards .

- Waste treatment : Neutralize waste with hypochlorite solutions to convert hydrazine to N₂ and H₂O .

Methodological Resources

- Synthetic protocols : Evidence-based procedures for hydrazinium oxalate complexes (e.g., uranyl oxalate synthesis) .

- Catalyst characterization : X-ray diffraction (XRD), TEM, and XPS for analyzing metal-support interactions .

- Safety protocols : IARC Group 2A guidelines for handling hydrazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.